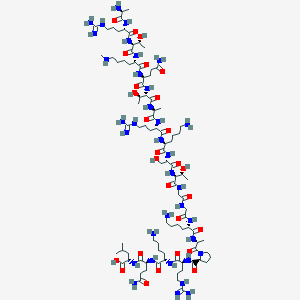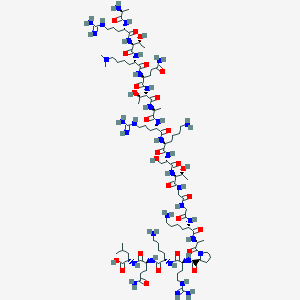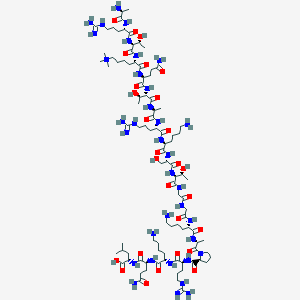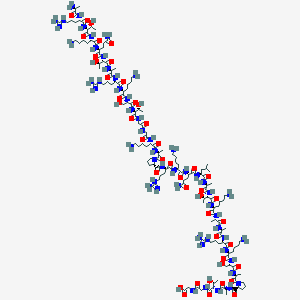
Cy5-ProTx-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Wissenschaftliche Forschungsanwendungen
Fluorescent Markers and Imaging
Cy5, a cyanine dye, is extensively used as a biomarker in life science research due to its excitation at wavelengths above 600nm, where bio-matter autofluorescence is significantly reduced. It has been successfully incorporated into silica nanoparticles for stable and luminescent core-shell structures. These Cy5-doped nanoparticles are utilized as near-infrared fluorescent markers in cell recognition, demonstrating superior photostability and detection sensitivity compared to pure Cy5 dye. This application is particularly relevant in cancer cell detection, where high contrast and specificity are critical (He et al., 2007).
Biofunctionalization and Nanotechnology
Cy5 has also been bonded chemically to carbon nanotubes (CNTs) for biomedical applications. The fluorescent imaging of these biofunctionalized CNTs in aqueous solutions has been demonstrated, showcasing the potential of Cy5 in the field of nanotechnology. This combination of Cy5 with carbon nanotubes offers a novel method for fluorescent imaging in biomedical research, opening doors to new diagnostic and therapeutic applications (Xu et al., 2008).
Photophysics and Spectroscopy
Studies on Cy5 have provided insight into its photophysical behaviors, particularly in single molecule spectroscopic applications. Understanding the spectral properties of Cy5's triplet state and its photoisomerization processes is crucial for interpreting its behaviors in fluorescence resonance energy transfer (FRET) measurements and other spectroscopic applications. This research is vital for enhancing the application of Cy5 in single molecule studies and improving the accuracy of spectroscopic analyses (Huang et al., 2006).
Drug Delivery and Therapeutics
The peptide ProTx-I, derived from tarantula venom, inhibits voltage-gated ion channels, including tetrodotoxin-resistant peripheral nerve Na(V) channels. This peptide represents a novel tool for exploring the gating mechanisms of several Na(V) and Ca(V) channels, contributing to our understanding of nerve signaling and potential therapeutic applications in conditions involving these ion channels (Middleton et al., 2002).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






